molecular formula C13H9Cl3O B8499359 2,4,4'-Trichlorobenzhydrol

2,4,4'-Trichlorobenzhydrol

Cat. No.: B8499359
M. Wt: 287.6 g/mol
InChI Key: LLELCYHOZXLHTP-UHFFFAOYSA-N
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Description

However, structurally related dichlorinated analogs, such as 4,4'-Dichlorobenzhydrol and 2,4'-Dichlorobenzhydrol, are well-documented . These compounds share a benzhydrol backbone (diphenylmethanol) with varying chlorine substitution patterns, influencing their physicochemical properties and applications. While the trichloro derivative’s specific data (e.g., synthesis, reactivity, or industrial uses) are absent in the evidence, insights can be drawn from its dichloro counterparts.

Properties

Molecular Formula

C13H9Cl3O

Molecular Weight

287.6 g/mol

IUPAC Name

(4-chlorophenyl)-(2,4-dichlorophenyl)methanol

InChI

InChI=1S/C13H9Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,13,17H

InChI Key

LLELCYHOZXLHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Dichlorobenzhydrol
  • Molecular Formula : C₁₃H₁₀Cl₂O .
  • Molecular Weight : 253.124 g/mol .
  • CAS Registry Number : 90-97-1 .
  • IUPAC Name: 4-Chloro-α-(4-chlorophenyl)benzenemethanol .
  • Synonyms: Bis(4-chlorophenyl)methanol, DBH .
  • Supplier : TCI America (purity ≥98.0%) .

Key Features :

  • Symmetrical substitution at the 4- and 4'-positions of the benzene rings.
  • High purity standards (≥98.0%) make it suitable for research and industrial applications .
2,4'-Dichlorobenzhydrol
  • Molecular Formula : C₁₃H₁₀Cl₂O (inferred from dichloro analogs).
  • CAS Registry Number : Listed in chemical standards but unspecified .
  • IUPAC Name: 2-Chloro-α-(4-chlorophenyl)benzenemethanol (hypothetical).

Key Features :

  • Asymmetrical substitution (2- and 4'-positions), likely altering electronic and steric properties compared to the 4,4'-isomer.
  • Positional isomerism may influence solubility, melting points, and reactivity, though specific data are unavailable in the evidence.
Ethyl 4,4'-Dichlorobenzilate
  • Use : A pesticide-related ester derivative of dichlorobenzhydrol .
  • CAS Index Name : Ethyl 4,4'-dichlorobenzilate .

Comparative Data Table

Property 4,4'-Dichlorobenzhydrol 2,4'-Dichlorobenzhydrol
Molecular Formula C₁₃H₁₀Cl₂O C₁₃H₁₀Cl₂O
Molecular Weight 253.124 g/mol ~253.124 g/mol (inferred)
CAS Number 90-97-1 Not explicitly stated
Chlorine Substitution 4,4' (symmetrical) 2,4' (asymmetrical)
Purity (Commercial) ≥98.0% Not specified
Key Suppliers TCI America, VWR International Chemical standards lists

Research Implications and Limitations

  • Structural Influence : Chlorine substituent positions significantly impact molecular polarity, steric hindrance, and hydrogen-bonding capacity. For example, symmetrical 4,4'-substitution may enhance crystallinity compared to asymmetrical isomers .
  • Functional Gaps: No evidence addresses the trichloro derivative’s synthesis, stability, or bioactivity. The dichloro analogs’ data suggest that adding a third chlorine (as in 2,4,4'-Trichlorobenzhydrol) could further alter electronic properties, but experimental validation is required.

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